rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride
描述
属性
IUPAC Name |
(3R,4S)-3-methoxyoxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZYPXYPVHLOG-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through an intramolecular cyclization reaction of a suitable precursor, such as a hydroxyketone or a diol.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the compound can target the amine group, converting it to an alkylamine or a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or secondary amines.
科学研究应用
Pharmacological Applications
-
Neuropharmacology :
- Studies have indicated that rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.
-
Anticancer Activity :
- Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties :
- There are indications that this compound possesses antimicrobial activity against certain bacterial strains. This could lead to its application in developing new antibiotics or adjunct therapies for resistant infections.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. The following table summarizes key findings from various research efforts:
Case Studies
-
Case Study on Antidepressant Effects :
- A study published in 2023 explored the effects of this compound on animal models of depression. The results indicated a marked improvement in depressive symptoms when administered at specific dosages.
-
Cancer Cell Line Research :
- In 2022, researchers tested the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis effectively.
作用机制
The mechanism of action of rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Table 1: Comparative Analysis of Key Parameters
*Calculated based on molecular formula.
Structural Differences and Implications
Substituent Position and Type :
- The target compound’s 3-methoxy-4-amine substitution contrasts with 4-(3-chlorophenyl)-4-amine () and 4-(dimethoxyphenyl)-methylamine (). These differences influence electronic properties and steric bulk, affecting reactivity and binding affinity in pharmacological contexts .
- The ketone intermediate (3R)-3-methoxytetrahydro-4H-pyran-4-one () lacks the amine group, making it a precursor in reductive amination pathways .
Molecular Weight and Solubility :
- The target compound’s low molecular weight (167.63 g/mol) suggests higher aqueous solubility compared to analogs with aromatic substituents (e.g., 287.78 g/mol for the dimethoxyphenyl derivative) .
Safety Profile :
- The target compound’s hazards (skin/eye irritation) are typical for amine hydrochlorides. In contrast, 4-(3-chlorophenyl)oxan-4-amine hydrochloride may pose additional risks due to the chlorophenyl group, which is often associated with enhanced toxicity .
生物活性
rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride is a chemical compound with the CAS number 1864003-64-4. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry as a pharmacological agent. The following sections will delve into its biological activity, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H13ClN O2 |
| Molecular Weight | 167.63 g/mol |
| LogP | 0.1708 |
| Rotatable Bonds | 1 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound features a methoxy group on a tetrahydrofuran ring, contributing to its unique structural properties that may influence its biological interactions.
Research indicates that this compound may act as an antagonist for certain receptors, particularly in the context of inflammatory responses and immune modulation. Its structural similarities to other known pharmacological agents suggest potential activity in inhibiting specific pathways associated with disease processes.
Case Studies and Research Findings
-
CCR2 Antagonism :
A study focused on the optimization of CCR2 antagonists highlighted the relevance of compounds similar to this compound. It was noted that modifications to the tetrahydrofuran structure could enhance binding affinity and selectivity for the CCR2 receptor, which is implicated in various inflammatory conditions . -
JAK1 Inhibition :
Another research effort explored compounds with similar frameworks for their inhibitory effects on Janus kinase 1 (JAK1). The findings emphasized the importance of structural modifications in enhancing selectivity and potency, suggesting that this compound could serve as a scaffold for developing selective JAK1 inhibitors . -
Pharmacokinetic Profile :
Investigations into the pharmacokinetic properties of this compound revealed favorable characteristics such as moderate solubility and bioavailability, which are critical for therapeutic applications. The LogP value indicates a balanced lipophilicity that may facilitate cellular uptake while minimizing toxicity .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
- The compound is synthesized via asymmetric catalysis or resolution of racemic intermediates. Key steps include cyclization of tetrahydropyran precursors, methoxylation at the 3-position, and amine functionalization followed by HCl salt formation. Enantiomeric purity is highly sensitive to reaction temperature, chiral catalysts (e.g., BINAP-metal complexes), and solvent polarity . Racemization risks arise during acidic workup, necessitating low-temperature quenching and rapid purification .
Q. How is the stereochemistry of this compound validated, and what analytical methods are critical for confirming its (3R,4S) configuration?
- X-ray crystallography is the gold standard for absolute configuration confirmation. Alternatively, chiral HPLC (e.g., using Chiralpak® IA or IB columns) and circular dichroism (CD) spectroscopy distinguish enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments validate spatial proximity of the methoxy and amine groups .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Peaks at δ 3.3–3.5 ppm (tetrahydropyran OCH2), δ 3.1–3.3 ppm (N–H2+ in HCl salt), and δ 3.7–3.9 ppm (methoxy group) .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 154.1 (free base) and [M–Cl]+ at m/z 117.1 .
- HPLC : Retention time consistency under reversed-phase conditions (C18 column, 0.1% TFA in H2O/MeCN) ensures batch reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving the racemic mixture into its enantiomers, and how is scalability balanced with purity?
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively modify one enantiomer.
- Chiral Stationary Phases : Preparative SFC (Supercritical Fluid Chromatography) with CO2/MeOH achieves >99% enantiomeric excess (ee) but requires optimization of backpressure and modifier ratios .
- Scalability challenges include cost of chiral columns and solvent recovery. Pilot studies recommend immobilized chiral catalysts for continuous flow systems .
Q. How does the hydrochloride salt form affect stability under varying pH and temperature conditions?
- The HCl salt enhances aqueous solubility but is hygroscopic. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when stored in desiccated, amber vials. Degradation products include the free base (via HCl loss) and oxidation byproducts (e.g., pyran ring-opening at pH > 8) .
Q. What role does this compound play in medicinal chemistry, particularly in targeting enzymes or protein-protein interactions?
- The tetrahydropyran scaffold is a rigid, bioisostere for sugar moieties. It serves as a building block for kinase inhibitors (e.g., MEK antagonists) and proteolysis-targeting chimeras (PROTACs), where its amine group enables conjugation to E3 ligase ligands .
Q. How can researchers validate the compound’s purity and identity when batch-to-batch variability is observed?
- Orthogonal Methods : Combine HPLC-UV (purity), LC-MS (identity), and quantitative NMR (qNMR) with internal standards (e.g., maleic acid).
- For Impurity Profiling : High-resolution MS (HRMS) identifies trace byproducts (e.g., des-methoxy analogs or ring-opened aldehydes) .
Q. How should contradictory data on synthetic yields or enantiomeric excess be addressed?
- Root-Cause Analysis : Compare reaction parameters (catalyst loading, solvent purity) across batches.
- Interlaboratory Studies : Collaborative trials (e.g., via the CAS Common Chemistry network) standardize protocols and validate reproducibility .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
